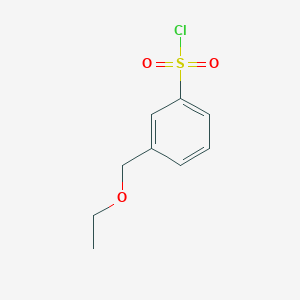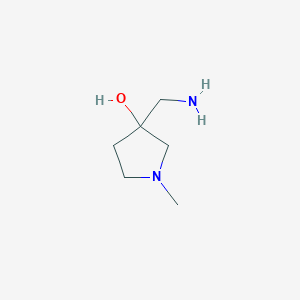
3-(Aminomethyl)-1-methylpyrrolidin-3-ol
概要
説明
Aminomethyl compounds are a class of organic compounds containing an aminomethyl functional group. They are derivatives of amines and have one or more alkyl or aryl groups on the nitrogen atom . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of aminomethyl compounds often involves various intra- and intermolecular reactions . Protodeboronation of alkyl boronic esters is one of the methods used in the synthesis of aminomethyl compounds .Molecular Structure Analysis
The molecular structure of aminomethyl compounds is influenced by the number and type of alkyl or aryl groups attached to the nitrogen atom . The structure can have a significant impact on the physical and chemical properties of the compound .Chemical Reactions Analysis
Aminomethyl compounds can undergo various chemical reactions. For example, they can serve as synthetic equivalents to alkyl cations, radicals, and anions by the appropriate choice of reaction conditions .Physical And Chemical Properties Analysis
Physical properties of aminomethyl compounds include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .科学的研究の応用
Enantioselective Synthesis
Researchers have developed a novel and general method for the asymmetric synthesis of syn/anti-1,3-amino alcohols, demonstrating the versatility of pyrrolidine derivatives in synthesizing bioactive molecules. This method highlights the compound's utility in creating complex molecular architectures essential for pharmaceutical development (Jha, Kondekar, & Kumar, 2010).
Antioxidant Activity
A study explored the antioxidant activity of N-aminomethyl derivatives of ethosuximide and pufemide anticonvulsants. It indicates the potential of pyrrolidine derivatives in modifying the antioxidant properties of compounds, which could be beneficial in pharmaceutical sciences (Hakobyan et al., 2020).
Antibacterial Agents
The synthesis and evaluation of pyrrolidine derivatives for their antibacterial activity have been documented. Such studies are crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance (Egawa et al., 1984).
Anticonvulsant Activity
Research into the anticonvulsant activity and structure-activity relationships of sodium channel blocking 3-aminopyrroles, derived from pyrrolidine, shows the potential of these compounds in the treatment of epilepsy. This underscores the importance of pyrrolidine derivatives in medicinal chemistry (Unverferth et al., 1998).
Metabotropic Glutamate Receptors
A study on selective activation of group-II metabotropic glutamate receptors by a pyrrolidine derivative showcases its neuroprotective potential. This highlights the therapeutic implications of pyrrolidine derivatives in neurodegenerative diseases (Battaglia et al., 1998).
Chemical Transformations
The ability of 3-aminopyrrolidin-2-ones to undergo various chemical transformations, leading to the creation of novel structures and potential pharmaceuticals, demonstrates the compound's versatility in organic synthesis (Kostyuchenko et al., 2009).
作用機序
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
3-(Aminomethyl)-1-methylpyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aminoacyl-tRNA synthetases, which are crucial for protein synthesis . The nature of these interactions often involves the formation of hydrogen bonds and ionic interactions, which stabilize the compound within the active site of the enzyme. Additionally, this compound can act as a substrate or inhibitor in enzymatic reactions, influencing the overall biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of certain kinases and phosphatases, which are key regulators of cell signaling . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access . Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can lead to changes in gene expression, either by directly interacting with DNA or by modulating the activity of transcription factors.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, it has been observed that this compound remains stable under specific conditions but can degrade when exposed to certain environmental factors Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and differentiation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as enhancing cognitive function and reducing inflammation . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it has been found to be metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown . This compound can also affect metabolic flux by altering the levels of specific metabolites, leading to changes in cellular energy balance and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It has been shown to interact with membrane transporters, such as the L-type amino acid transporter, which facilitates its uptake into cells . Once inside the cell, this compound can bind to specific proteins that direct its localization to particular cellular compartments. This distribution is crucial for its biological activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its function. This compound has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . Its localization is often directed by targeting signals and post-translational modifications that guide it to specific organelles. The activity of this compound can be influenced by its subcellular localization, as it may interact with different biomolecules in distinct compartments, leading to varied biological effects.
特性
IUPAC Name |
3-(aminomethyl)-1-methylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-8-3-2-6(9,4-7)5-8/h9H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSONRNXBPIZQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine](/img/structure/B1529288.png)
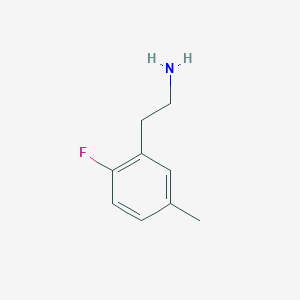
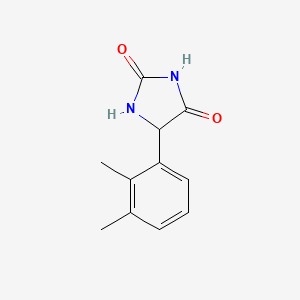
![3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B1529291.png)
![2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid](/img/structure/B1529292.png)
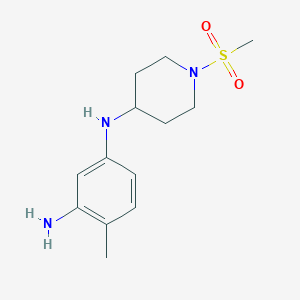
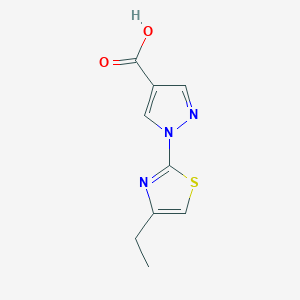
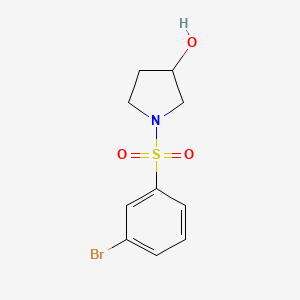

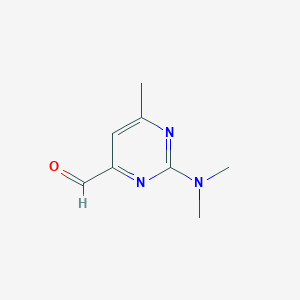
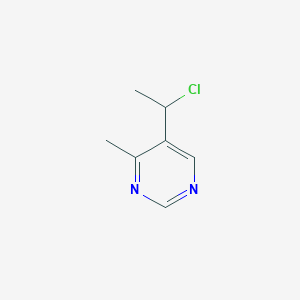
![N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-2-amine](/img/structure/B1529301.png)
